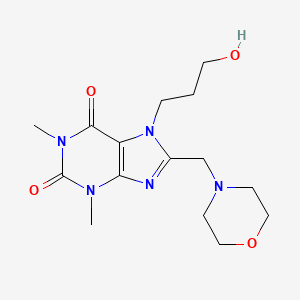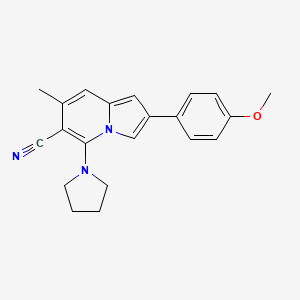![molecular formula C14H14N2O3S B5604743 1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves strategic functionalization and coupling reactions. For instance, ethoxylation reactions, as seen in the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, offer insights into the methodologies that might be applicable for synthesizing the target compound (Wang & Rajendran, 2007). Additionally, the preparation of 4-amino-1,2-ethylenedioxybenzene through cathodic reduction and subsequent reactions provides a perspective on the amino and thio functional group introductions (Heertjes & Dahmen, 2010).
Molecular Structure Analysis
Chemical Reactions and Properties
The reactivity of the compound can be inferred from studies on related substances. For example, the preparation and reactivity of 4-amino-1,2-ethylenedioxybenzene towards diazotization and coupling reactions offer insights into the chemical behavior of amino and thio groups in aromatic systems (Heertjes & Dahmen, 2010).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, can be inferred from detailed studies on similar compounds. The synthesis and reactions of ethoxy-4-nitrobenzene, for example, shed light on the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding the chemical behavior of “1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene” (Wang & Rajendran, 2007).
Applications De Recherche Scientifique
Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, closely related to 1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene, have been studied as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation with UV light, making them useful for studying protein interactions and structures (Jelenc, Cantor, & Simon, 1978).
Anion Recognition Properties
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are derivatives of nitrobenzene compounds like this compound, have been synthesized and characterized for anion recognition properties. These compounds exhibit interesting photophysical properties and are important for understanding electronic properties and interactions with anions (Singh et al., 2016).
Azo Dyes Derivation
The amino derivatives of nitrobenzene compounds, similar to this compound, are used in the preparation of azo dyes. These derivatives, upon coupling with various azo components, produce dyes of good quality and brilliant color (Heertjes & Dahmen, 2010).
Chemical Synthesis and Kinetics
Nitrobenzene derivatives have been extensively used in chemical synthesis and kinetic studies. For example, ethoxylation of p-chloronitrobenzene and studies on the kinetics of these reactions provide valuable insights into nucleophilic substitution reactions and the effects of various catalysts and conditions on these reactions (Wang & Rajendran, 2007).
Catalytic Reduction of Nitroarenes
Studies on the catalytic reduction of nitroarenes to aminoarenes, similar to this compound, have shown high yields using various catalysts. This research is significant for the development of more efficient and environmentally friendly synthetic methods in organic chemistry (Watanabe et al., 1984).
Detection and Analysis of Nitrobenzene Derivatives
The detection and analysis of nitrobenzene derivatives are crucial in environmental and analytical chemistry. Techniques like reduction and indophenol formation are used for detecting these compounds in various samples, which is vital for monitoring environmental pollution and ensuring safety (Verma & Gupta, 1987).
Propriétés
IUPAC Name |
4-ethoxy-N-(2-nitrophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-12-9-7-11(8-10-12)15-20-14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKGHGWVZINXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)

![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)



![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)